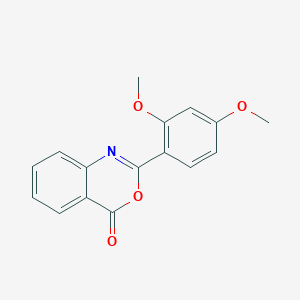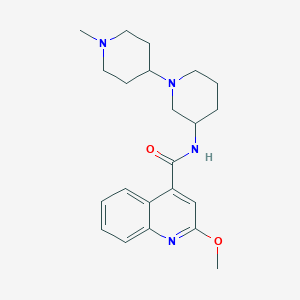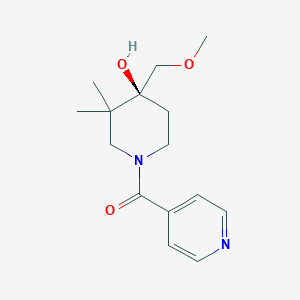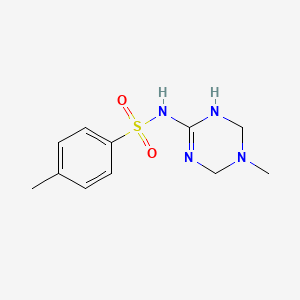
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, commonly known as DMBO, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMBO belongs to the class of benzoxazinone derivatives and is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of DMBO is not fully understood; however, studies have suggested that DMBO exerts its biological activities by modulating various signaling pathways. DMBO has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DMBO has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
DMBO has been shown to possess diverse biochemical and physiological effects. Studies have demonstrated that DMBO induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. DMBO has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, DMBO has been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
DMBO has several advantages for lab experiments, including its low toxicity, high solubility, and stability under physiological conditions. DMBO can be easily synthesized using various methods, and its purity can be easily determined using analytical techniques. However, DMBO has some limitations, including its limited availability and high cost. Furthermore, DMBO has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
For DMBO research include investigating its efficacy in animal models of cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, new synthesis methods for DMBO could be developed to improve its yield and reduce its cost. Finally, the development of DMBO derivatives with improved pharmacokinetic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, DMBO is a synthetic compound that has shown diverse biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects. DMBO has potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. Further research is required to determine its full therapeutic potential and to develop new synthesis methods and derivatives with improved pharmacokinetic properties.
Synthesis Methods
DMBO can be synthesized using various methods, including the condensation of 2,4-dimethoxyphenylacetic acid with anthranilic acid, followed by cyclization using acetic anhydride. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with phthalic anhydride in the presence of polyphosphoric acid. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
DMBO has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. Studies have shown that DMBO exhibits potent cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. DMBO has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Furthermore, DMBO has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-19-10-7-8-12(14(9-10)20-2)15-17-13-6-4-3-5-11(13)16(18)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSVQICNKJWHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
